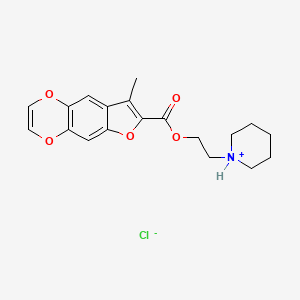
Bis(3-dibutylaminopropyl)9-oxofluorene-2,7-dicarboxylate dihydrochloride hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3-dibutylaminopropyl)9-oxofluorene-2,7-dicarboxylate dihydrochloride hydrate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of dibutylaminopropyl groups attached to a fluorene backbone, which is further functionalized with carboxylate groups and a ketone. The dihydrochloride hydrate form indicates the presence of hydrochloride salts and water molecules in the crystalline structure.
Vorbereitungsmethoden
The synthesis of Bis(3-dibutylaminopropyl)9-oxofluorene-2,7-dicarboxylate dihydrochloride hydrate typically involves multiple steps. One common synthetic route includes the reaction of 9-fluorenone with dibutylaminopropyl chloride in the presence of a base such as sodium hydroxide in a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product, which is then purified and converted to its dihydrochloride hydrate form by treatment with hydrochloric acid and subsequent crystallization .
Analyse Chemischer Reaktionen
Bis(3-dibutylaminopropyl)9-oxofluorene-2,7-dicarboxylate dihydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The dibutylaminopropyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
Bis(3-dibutylaminopropyl)9-oxofluorene-2,7-dicarboxylate dihydrochloride hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of polymers and other materials with specific properties
Wirkmechanismus
The mechanism of action of Bis(3-dibutylaminopropyl)9-oxofluorene-2,7-dicarboxylate dihydrochloride hydrate involves its interaction with molecular targets such as enzymes or receptors. The dibutylaminopropyl groups may facilitate binding to specific sites, while the fluorene backbone provides structural stability. The compound can modulate biological pathways by altering the activity of its targets, leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other bis-substituted fluorenes and related polycyclic aromatic compounds. For example:
Bis(3-diethylaminopropyl)-9-oxofluorene-2,7-dicarboxylate: Similar structure but with diethylamino groups instead of dibutylamino groups.
Bis(3-dimethylaminopropyl)-9-oxofluorene-2,7-dicarboxylate: Contains dimethylamino groups, leading to different chemical and biological properties. The uniqueness of Bis(3-dibutylaminopropyl)9-oxofluorene-2,7-dicarboxylate dihydrochloride hydrate lies in its specific functional groups and their arrangement, which confer distinct reactivity and applications.
Eigenschaften
CAS-Nummer |
36421-16-6 |
|---|---|
Molekularformel |
C37H56Cl2N2O5 |
Molekulargewicht |
679.8 g/mol |
IUPAC-Name |
dibutyl-[3-[7-[3-(dibutylazaniumyl)propoxycarbonyl]-9-oxofluorene-2-carbonyl]oxypropyl]azanium;dichloride |
InChI |
InChI=1S/C37H54N2O5.2ClH/c1-5-9-19-38(20-10-6-2)23-13-25-43-36(41)29-15-17-31-32-18-16-30(28-34(32)35(40)33(31)27-29)37(42)44-26-14-24-39(21-11-7-3)22-12-8-4;;/h15-18,27-28H,5-14,19-26H2,1-4H3;2*1H |
InChI-Schlüssel |
ACEUWVRWFDRPEN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[NH+](CCCC)CCCOC(=O)C1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)C(=O)OCCC[NH+](CCCC)CCCC.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



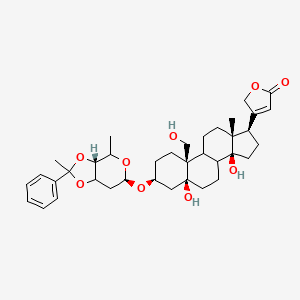
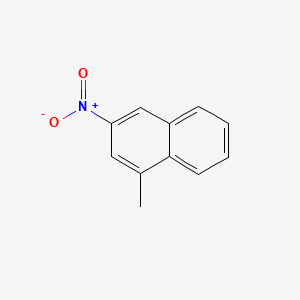




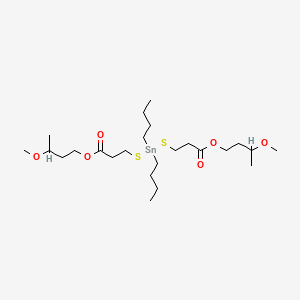

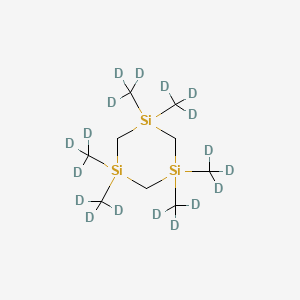
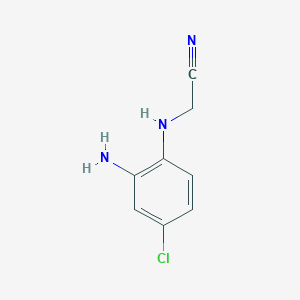
![1-[[(1-Methylbutyl)amino]sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B13748524.png)
![N-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]phthalimide](/img/structure/B13748535.png)
